molecular formula C17H15NO B3115864 2-Methyl-4-(1-naphthyloxy)aniline CAS No. 212189-27-0

2-Methyl-4-(1-naphthyloxy)aniline

Cat. No. B3115864
CAS RN: 212189-27-0
M. Wt: 249.31 g/mol
InChI Key: WFBOCYPEZYGXLD-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-naphthyloxy)aniline is a biochemical compound used for proteomics research . It has a molecular weight of 249.31 and a molecular formula of C17H15NO .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H15NO . The Simplified Molecular Input Line Entry System (SMILES) representation is CC1=C(C=CC(=C1)OC2=CC=CC3=CC=CC=C32)N .

Scientific Research Applications

High-Performance Liquid Chromatography

  • Chromatographic Analysis: 2-Methyl-4-(1-naphthyloxy)aniline and related aromatic amines like aniline, methyl aniline, and diphenylamine have been analyzed using high-performance liquid chromatography with electrochemical detection. This technique is effective in determining trace levels of these compounds in complex matrices like seawater (Varney & Preston, 1985).

Spectral Properties and Chemical Behavior

  • Spectral Properties: The spectral properties, particularly in the vibrational spectrum region from 3050 to 3350 cm−1, of this compound derivatives have been studied. The findings classify these compounds into two groups based on the substituents on the phenyl ring (Matsunaga & Miyajima, 1979).

Photochemistry and Polymerization

  • Photo-Smiles Rearrangement: Research on N-[ω-(4-nitro-1-naphthoxyl)alkyl] anilines, related to this compound, shows their dependency on chain length for photochemical reactions. Methylene chain length and magnetic fields significantly influence the product distribution from these reactions (Nakagaki, Mutai, & Nagakura, 1989).
  • Electrochemical Copolymerization: Copolymers of 1-naphthylamine with aniline and o-toluidine have been synthesized, demonstrating the potential of this compound in polymer chemistry. These copolymers exhibit distinct electrochemical and spectroelectrochemical properties (Chung, Wen, & Gopalan, 2001).

Environmental and Biological Studies

  • Environmental Contamination: Compounds like this compound have been identified as major contaminants in sediments, due to industrial activities related to the aniline dye industry. These pollutants are known to induce cytochrome P4501A, suggesting significant environmental and biological impacts (Brack & Schirmer, 2003).

Mechanism of Action

The mechanism of action for the methylation of anilines involves a hydrogen autotransfer procedure . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

properties

IUPAC Name

2-methyl-4-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-11-14(9-10-16(12)18)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBOCYPEZYGXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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